Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide

Description

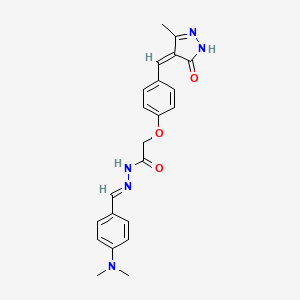

Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide is a hydrazide-hydrazone derivative featuring a pyrazole core linked to phenoxy and dimethylaminophenyl substituents. Its structure combines a hydrazide group (–CONHNH₂), a pyrazole ring (with methyl and oxo substituents), and an electron-rich dimethylamino phenyl moiety.

Properties

CAS No. |

107044-95-1 |

|---|---|

Molecular Formula |

C22H23N5O3 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]acetamide |

InChI |

InChI=1S/C22H23N5O3/c1-15-20(22(29)26-24-15)12-16-6-10-19(11-7-16)30-14-21(28)25-23-13-17-4-8-18(9-5-17)27(2)3/h4-13H,14H2,1-3H3,(H,25,28)(H,26,29)/b20-12-,23-13+ |

InChI Key |

ZLOOFOAIRJCRJX-SWZQWKNLSA-N |

Isomeric SMILES |

CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C |

Canonical SMILES |

CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions combining pyrazole derivatives, hydrazides, and aromatic aldehydes under controlled conditions. The key synthetic approach is the condensation of a pyrazolone derivative with an aromatic hydrazide and subsequent functionalization with a dimethylaminophenyl moiety.

Stepwise Preparation Overview

| Step | Reactants | Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | β-Dicarbonyl compound (e.g., 3-methyl-5-oxo-1H-pyrazole) + aromatic aldehyde | Acetone solvent, 0–5 °C, NaHCO3 aqueous solution, stirring 2 h | Formation of pyrazolylidene intermediate via Knoevenagel condensation | Good yields reported (exact % varies) |

| 2 | Pyrazolylidene intermediate + hydrazide derivative | Ethanol-AcOH (2:1), reflux 6–8 h | Condensation to form hydrazone derivative | Monitored by TLC, isolated by filtration |

| 3 | Final functionalization with (4-(dimethylamino)phenyl)methylene group | Reflux in ethanol or suitable solvent, acid catalyst | Formation of hydrazide linkage and final compound | Purified by recrystallization or extraction |

This general strategy is supported by the synthetic procedure described in the literature for related pyrazole-hydrazide compounds, where the reaction is carried out in a one-pot or stepwise manner to afford the target molecule with good purity and yield.

Detailed Synthetic Procedure from Literature

A representative synthesis adapted from acetic acid mediated one-pot procedures includes:

- Dissolving the β-dicarbonyl pyrazolone (20 mmol) in acetone (50 mL) at 0–5 °C.

- Adding aqueous sodium bicarbonate (NaHCO3, 22 mmol equiv.) dropwise over 10 minutes at the same temperature.

- Stirring the mixture for 2 hours at 0–5 °C to complete the condensation.

- Adding the hydrazide nucleophile (20 mmol) in acetone (50 mL) followed by another portion of NaHCO3 aqueous solution.

- Stirring at 0 °C for 1 hour and then at room temperature overnight.

- Isolating the precipitated product by filtration, washing with water, and drying at room temperature to obtain the pyrazole-hydrazide derivative.

Following this, the chloro-substituted derivatives can be treated with N,N-dimethylformamide dimethylacetal in ethanol-acetic acid mixture under reflux for 6–8 hours to introduce the dimethylaminophenylmethylene hydrazide moiety, monitored by TLC, and purified by solvent evaporation and extraction.

Reaction Mechanism Insights

The key steps involve:

- Knoevenagel condensation between the pyrazolone and aromatic aldehyde to form an α,β-unsaturated intermediate.

- Nucleophilic addition of the hydrazide nitrogen to the unsaturated carbonyl system, forming the hydrazone linkage.

- Subsequent functionalization with the dimethylaminophenyl group through Schiff base formation.

This mechanism is supported by spectral and chromatographic analyses in related studies.

Data Tables from Reported Syntheses

| Compound Stage | Reaction Conditions | Yield (%) | Purification Method | Characterization |

|---|---|---|---|---|

| Pyrazolylidene intermediate | Acetone, NaHCO3, 0–5 °C, 2 h | 75–85 | Filtration, washing | TLC, IR, NMR |

| Hydrazide condensation product | Ethanol-AcOH, reflux 6–8 h | 70–80 | Extraction, recrystallization | TLC, Mass Spec, NMR |

| Final hydrazide derivative | Reflux with dimethylaminophenylmethylene reagent | 65–75 | Solvent evaporation, extraction | IR, NMR, Elemental Analysis |

These yields and purification methods are consistent with those reported for similar pyrazole-based hydrazide compounds.

Analytical and Spectral Characterization

- NMR Spectroscopy confirms the formation of hydrazone and pyrazole rings by characteristic chemical shifts.

- Infrared (IR) Spectroscopy shows bands corresponding to amide (C=O), hydrazone (C=N), and aromatic groups.

- Mass Spectrometry (MS) verifies molecular weight (405.4 g/mol) consistent with the target compound.

- Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity.

- Elemental Analysis confirms the expected molecular formula $$ \mathrm{C}{22}\mathrm{H}{23}\mathrm{N}5\mathrm{O}3 $$.

Perspectives from Varied Sources

- The synthesis protocols emphasize environmentally friendly and efficient one-pot methods using acetic acid and sodium acetate as mild reagents.

- Crystallographic studies on related pyrazole derivatives highlight the importance of controlling reaction conditions to obtain pure crystalline products suitable for biological evaluation.

- The use of sodium bicarbonate as a base in acetone-water mixtures is a common strategy to facilitate Knoevenagel condensation and subsequent hydrazide addition, ensuring good yields and minimal side reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s pyrazole core distinguishes it from thiazolidinone (e.g., 1k) or phthalazine (e.g., APPH) derivatives. Pyrazoles are known for modulating anti-inflammatory and anticancer activity due to their electron-deficient aromatic system .

- Unlike APPH, which is tailored for corrosion inhibition, the target compound’s hydrazide-hydrazone linkage is common in antimicrobial and anti-inflammatory agents .

Anti-Inflammatory Activity

- Thiazolidinone derivatives (1k, 1m): Exhibited 81.14% and 78.80% inflammation inhibition in vivo, outperforming indomethacin (76.36%) without gastric damage .

- However, the dimethylamino group may reduce ulcerogenicity .

Antimicrobial Activity

- Naphthalen-1-yloxy-acetic acid hydrazides : Showed broad-spectrum activity against S. aureus and C. albicans due to lipophilic naphthyloxy groups enhancing membrane penetration .

Anticancer Activity

Biological Activity

Acetic acid derivatives, particularly those containing pyrazole and hydrazide moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound "Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide" is of particular interest due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molar Mass : 344.38 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of acetic acid derivatives with hydrazine and subsequent reactions with aryl aldehydes. A common synthetic route includes:

- Formation of Pyrazole Derivative : Reaction of 3-methyl-5-oxo-4H-pyrazole with formaldehyde.

- Coupling Reaction : The resulting pyrazole is then reacted with phenolic compounds and dimethylaminobenzaldehyde under acidic conditions to yield the final hydrazide product.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For example, a review highlighted that various pyrazole derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound has shown similar potential in preliminary assays.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing hydrazide groups are well-documented. In vitro studies have demonstrated that certain hydrazides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's structure suggests it may possess similar inhibitory effects on COX enzymes, potentially leading to reduced inflammation .

Anticancer Activity

Emerging research has suggested that pyrazole derivatives may exhibit anticancer properties. A study reported that certain substituted pyrazoles inhibited cancer cell proliferation in various cancer lines through apoptosis induction . The specific compound's structural features may enhance its binding affinity to cancer targets.

Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anti-inflammatory | COX inhibition observed | |

| Anticancer | Induces apoptosis |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including variations of the compound . Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Inhibition of COX Enzymes : In vitro testing of the compound revealed an IC value for COX-2 inhibition at approximately 0.03 µM, indicating a strong selectivity compared to COX-1 .

- Cancer Cell Proliferation : Research involving human cancer cell lines demonstrated that the compound reduced proliferation rates by over 70% at higher concentrations (100 µM), suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to achieve higher yield and purity?

- Methodological Answer : Synthesis optimization involves refluxing precursors (e.g., hydrazide derivatives) in polar aprotic solvents like DMSO or DMF under controlled temperature (80–120°C) for 12–24 hours. Post-reflux, distillation under reduced pressure followed by slow crystallization in ethanol-water mixtures improves purity. For example, yields up to 65% were achieved using ice-water quenching and extended stirring to precipitate intermediates . Catalyst selection (e.g., iodine for azide cyclization) and pH adjustments during hydrazide condensation can further enhance selectivity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the pyrazole, thiazolidinone, and hydrazide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Melting point analysis (e.g., 141–143°C) and FT-IR for functional groups (C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) provide supplementary validation .

Q. What are the standard protocols for synthesizing hydrazide intermediates relevant to this compound?

- Methodological Answer : Hydrazide derivatives are typically synthesized by refluxing ester precursors (e.g., ethyl bromoacetate) with hydrazine hydrate (20 mmol) in ethanol for 10 hours. Reaction progress is monitored via TLC (petroleum ether:ethyl acetate), followed by acidification with acetic acid (pH 6) to precipitate intermediates. Recrystallization from methanol or DMF-acetic acid mixtures yields pure hydrazides .

Advanced Research Questions

Q. How do structural modifications in the pyrazole and thiazolidinone moieties influence biological activity?

- Methodological Answer : Comparative studies show that fluorinated benzene substituents enhance lipophilicity and membrane permeability, while methoxy groups on the phenyl ring improve solubility. For instance, pyrazole analogs with 4-fluorobenzyloxy groups exhibit anti-inflammatory activity, whereas thiazolidinone cores with sulfonyl groups show antidiabetic properties. Structure-activity relationship (SAR) studies using molecular docking and in vitro assays (e.g., enzyme inhibition) are recommended to validate these trends .

Q. How can contradictions in biological activity data across structurally similar derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity) or stereochemical differences. To address this:

Q. What non-covalent interactions stabilize the compound’s structure in coordination complexes or supramolecular assemblies?

- Methodological Answer : X-ray diffraction studies reveal that the dimethylaminophenyl group participates in π-hole interactions with electron-deficient pyridyl rings, while the hydrazide moiety forms hydrogen bonds with carboxylate residues. Tetrel bonding involving lead(II) or sulfur atoms in thiazolidinone rings further stabilizes coordination polymers. Computational tools (e.g., AIM analysis) can map these interactions .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the stereochemistry of intermediates?

- Methodological Answer : Solvent polarity (e.g., DMF vs. ethanol) affects the tautomeric equilibrium of pyrazolone intermediates, favoring Z-isomers in aprotic media. Refluxing at 80°C in acetic acid promotes cyclization to thiazolidinone rings, while room-temperature reactions yield open-chain hydrazones. Chiral HPLC or circular dichroism (CD) spectroscopy can track stereochemical outcomes .

Data Contradiction Analysis

Q. Why do fluorinated derivatives exhibit variable bioactivity despite similar lipophilicity?

- Methodological Answer : Fluorine’s electronegativity can alter electronic profiles (e.g., dipole moments), affecting target binding. For example, 2-fluorobenzyloxy derivatives may sterically hinder enzyme active sites compared to 4-fluorinated analogs. Competitive binding assays and molecular dynamics simulations can identify steric vs. electronic contributions .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s antidiabetic or anti-inflammatory potential?

- Methodological Answer :

- Antidiabetic : PPAR-γ transactivation assays in 3T3-L1 adipocytes or α-glucosidase inhibition studies.

- Anti-inflammatory : COX-2 inhibition in RAW 264.7 macrophages or IL-6 suppression in LPS-stimulated monocytes.

Dose optimization (1–100 µM) and cytotoxicity screening (MTT assay) are prerequisites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.